
Methyl 3-cyclohexyl-2-(furan-3-yl)-1H-indole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-cyclohexyl-2-(furan-3-yl)-1H-indole-6-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a cyclohexyl group, a furan ring, and an indole core, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyclohexyl-2-(furan-3-yl)-1H-indole-6-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the furan ring and the cyclohexyl group. The final step usually involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclohexyl-2-(furan-3-yl)-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, particularly the furan ring.
Reduction: This can affect the indole core and the cyclohexyl group.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, especially on the indole and furan rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Methyl 3-cyclohexyl-2-(furan-3-yl)-1H-indole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-cyclohexyl-2-(furan-3-yl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, potentially modulating their activity. The furan ring and cyclohexyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-cyclohexyl-2-(furan-3-yl)-1H-indole-5-carboxylate: Similar structure but with a different position of the carboxylate group.
Methyl 3-cyclohexyl-2-(furan-2-yl)-1H-indole-6-carboxylate: Similar structure but with a different position of the furan ring.
Methyl 3-cyclohexyl-2-(thiophene-3-yl)-1H-indole-6-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
Methyl 3-cyclohexyl-2-(furan-3-yl)-1H-indole-6-carboxylate is unique due to its specific combination of functional groups and their positions. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
494799-20-1 |
|---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
methyl 3-cyclohexyl-2-(furan-3-yl)-1H-indole-6-carboxylate |
InChI |
InChI=1S/C20H21NO3/c1-23-20(22)14-7-8-16-17(11-14)21-19(15-9-10-24-12-15)18(16)13-5-3-2-4-6-13/h7-13,21H,2-6H2,1H3 |
InChI Key |
WMOYTQOPZRAYJK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=C(N2)C3=COC=C3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


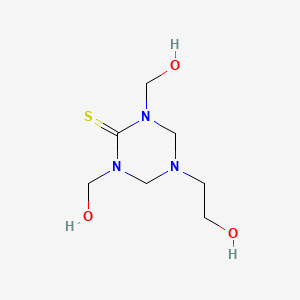

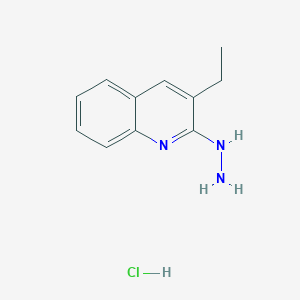
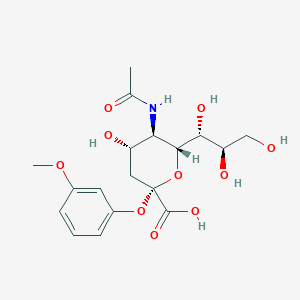
![Acetamide,N-(3-methylbutyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15345225.png)
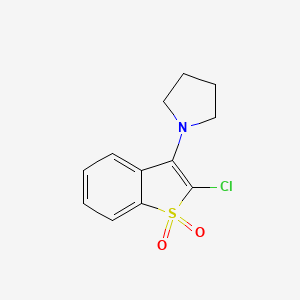
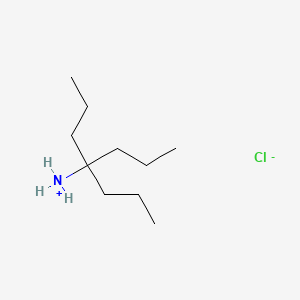
![N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B15345243.png)

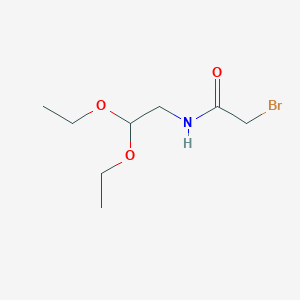
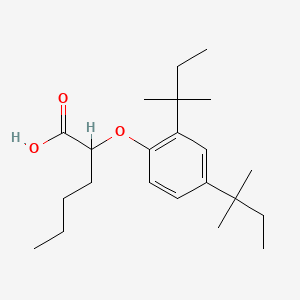
![1,3-Naphthalenedisulfonic acid, 8-[[4-(acetylcyclohexylamino)phenyl]azo]-7-hydroxy-, disodium salt](/img/structure/B15345258.png)
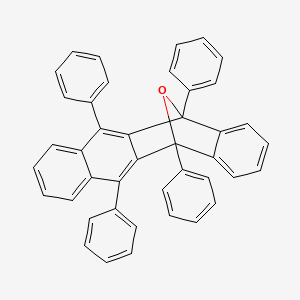
![5-Hydroxy-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-4-carboxylic acid](/img/structure/B15345281.png)
